Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Description
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted with a piperidine-containing ethoxy side chain. Its molecular formula is C₁₆H₂₄ClNO₃, with a molecular weight of 313.82 g/mol (exact value varies based on stereochemistry and hydration). The structure includes:
- Ethyl ester group: Enhances lipophilicity and metabolic stability compared to free acids.
- Ether linkage: The ethoxy bridge between the benzoate and piperidine modulates conformational flexibility.
Properties
IUPAC Name |
ethyl 2-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-8-3-4-9-15(14)20-12-10-13-7-5-6-11-17-13;/h3-4,8-9,13,17H,2,5-7,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFXXHHPQHLAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Benzoic Acid Derivative
The initial step involves esterifying a benzoic acid derivative with ethanol to form the ethyl ester. This reaction typically employs a strong acid catalyst such as sulfuric acid to facilitate ester formation.
Reaction:
$$ \text{Benzoic acid derivative} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl benzoate derivative} + \text{H}_2\text{O} $$
- Reflux temperature (~80°C)
- Catalytic amount of sulfuric acid
- Reaction time: 4-6 hours
Nucleophilic Substitution to Form Ether Linkage
The ester intermediate then reacts with 2-(2-piperidinyl)ethanol under basic conditions to form the ether linkage.
Reaction:
$$ \text{Ester} + \text{2-(2-piperidinyl)ethanol} \xrightarrow{\text{Base (e.g., K}2\text{CO}3)} \text{Ether product} $$
- Reflux or elevated temperature (~100°C)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Reaction time: 12-24 hours
Formation of Hydrochloride Salt
The final step involves treating the ether product with hydrochloric acid to produce the hydrochloride salt, enhancing stability and solubility.
Reaction:
$$ \text{Ether} + \text{HCl} \rightarrow \text{Hydrochloride salt} $$
- Acid addition at room temperature
- Stirring for 2-4 hours
- Purification via crystallization
Industrial Production Methods
Scaling up the synthesis involves continuous flow reactors or large batch reactors, employing similar reaction pathways but optimized for efficiency and safety. Purification techniques such as recrystallization, chromatography, and distillation are employed to achieve pharmaceutical-grade purity.
| Process Step | Method/Conditions | Notes |
|---|---|---|
| Esterification | Batch or continuous, sulfuric acid catalyst | Large-scale esterification |
| Ether formation | Reflux in DMF or acetonitrile | Ensures complete reaction |
| Salt formation | HCl treatment | Purification and stabilization |
Reaction Types and Reagents
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Esterification | Ethanol, sulfuric acid | Reflux (~80°C) | Ethyl benzoate derivative |
| Nucleophilic substitution | 2-(2-piperidinyl)ethanol, potassium carbonate | Reflux (~100°C) | Ether intermediate |
| Salt formation | Hydrochloric acid | Room temperature | Hydrochloride salt |
Research Findings and Data Tables
Reaction Efficiency and Yield
Studies report yields ranging from 70-85% under optimized conditions, with high purity confirmed via NMR and HPLC analysis.
| Reaction Step | Typical Yield (%) | Purity (HPLC) | Remarks |
|---|---|---|---|
| Esterification | 75-80 | >98% | Catalyzed by sulfuric acid |
| Ether formation | 70-85 | >99% | Reflux conditions |
| Salt formation | 85-90 | >99% | Crystallization |
Reaction Optimization Data
Research indicates that solvent choice, temperature, and catalyst amount significantly influence yield and purity. For example, using acetonitrile instead of DMF can reduce reaction time by 20%.
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | DMF or acetonitrile | Reaction rate and yield |
| Temperature | 80-100°C | Completeness of reaction |
| Catalyst | 1-5 mol% sulfuric acid | Ester formation efficiency |
Notes on Preparation
- Purity Control: Purity is confirmed through spectroscopic methods such as NMR and IR, alongside chromatographic techniques.
- Yield Enhancement: Use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
- Environmental Considerations: Employing greener solvents and catalysts is an ongoing research focus to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Formulation
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the pharmacological properties of the resulting drugs. For instance, derivatives of this compound are explored for their potential in treating conditions such as osteoporosis and diabetes mellitus due to their interaction with specific biological targets .
1.2 Stability Enhancements in Formulations
Research indicates that this compound can improve the stability of other pharmaceuticals, such as repaglinide, which is used for managing diabetes. By incorporating this compound into formulations, manufacturers can enhance the shelf-life and efficacy of sensitive compounds .
Medicinal Chemistry Research
2.1 Mechanistic Studies
Studies have shown that compounds related to this compound exhibit significant activity against certain receptors involved in metabolic processes. This makes them candidates for further research into their mechanisms of action, particularly in metabolic disorders .
2.2 Synthesis of Novel Compounds
The compound is utilized as a building block for synthesizing novel derivatives that may possess improved therapeutic profiles. For example, researchers are investigating its derivatives for potential use as analgesics or anti-inflammatory agents due to their ability to modulate pain pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Analysis :
- Ester Group : Ethyl esters generally exhibit better membrane permeability than methyl esters due to higher lipophilicity .
- Piperidine Position : 2-piperidinyl derivatives show stronger basicity (pKa ~9.5) than 4-piperidinyl analogues (pKa ~8.7), influencing protonation and CNS penetration .
Functional Analogues with Modified Backbones
Analysis :
- Backbone Modifications: Replacement of the ethoxy-benzoate with a benzoyl group (Pitofenone HCl) or acetate chain alters electronic distribution and binding kinetics .
- Ionization State: Carboxylic acid derivatives (e.g., 4-(2-piperidinyl-ethoxy)benzoic acid) exhibit pH-dependent solubility, limiting their utility in non-ionized environments .
Pharmacologically Active Analogues
Analysis :
- Therapeutic Targets : Unlike pioglitazone (PPAR-γ agonist), the target compound’s benzoate-piperidine structure suggests divergent mechanisms, possibly targeting ion channels or GPCRs .
- Impurity Profiles : Cetirizine-related impurities underscore the importance of synthetic purity in piperidine-ethoxy derivatives to avoid off-target effects .
Biological Activity
Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 313.82 g/mol. The compound features a benzoate core substituted with an ethoxy group and a piperidine moiety, enhancing its solubility and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in metabolic pathways. The piperidine ring is known to modulate receptor activity, which can lead to significant pharmacological effects. Preliminary studies suggest that the compound may inhibit certain enzymes or modulate receptor signaling pathways, although further research is required to elucidate these mechanisms fully.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate significant antibacterial activity, comparable to standard antibiotics .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 12.5 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, indicating its ability to induce apoptosis and inhibit tumor growth. The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : A study conducted by Judge et al. (2022) evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results demonstrated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its viability as a lead compound for antibiotic development .
- Inflammation Reduction : In a model of acute inflammation, this compound significantly reduced edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
- Cancer Cell Line Studies : Research published in MDPI indicated that the compound exhibited potent cytotoxicity against FaDu hypopharyngeal cancer cells, outperforming standard chemotherapeutic agents in certain assays .
Q & A
Basic Questions
Q. What are the key synthetic routes for Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves two stages: (1) Formation of the piperidine intermediate and (2) coupling with the ethoxybenzoate moiety. For the piperidine intermediate, hydrogenation of pyridine derivatives (e.g., using Pd/C under H₂) is common . Ethoxylation of the intermediate often employs nucleophilic substitution with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Purity is optimized via column chromatography, while yield depends on stoichiometric ratios and temperature control (60–80°C for 12–24 hours) . Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm the piperidine ring (δ 1.4–2.8 ppm for methylene protons) and ethoxy group (δ 1.2–1.4 ppm for CH₃) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z ~338.3 for C₁₇H₂₄ClNO₃) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, particularly for the piperidine ring conformation .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What are the hypothesized biological targets of this compound based on structural analogs?
- Methodological Answer : The piperidine and ethoxybenzoate moieties suggest interaction with G protein-coupled receptors (GPCRs) or ion channels. For example:
- Piperidine derivatives : Known to bind σ receptors or monoamine transporters .
- Ethoxybenzoate esters : Found in prodrugs targeting esterase-mediated activation .
Experimental validation requires radioligand binding assays (e.g., competitive inhibition with [³H]-ligands) and functional assays (e.g., calcium flux for GPCRs) .
Advanced Research Questions
Q. How can synthetic efficiency be improved for large-scale production while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Hydrogenation : Use chiral catalysts (e.g., BINAP-Ru complexes) to reduce pyridine intermediates enantioselectively (>90% ee) .
- Flow Chemistry : Continuous-flow reactors enhance ethoxylation kinetics and reduce side products via precise temperature/residence time control .
- Crystallization-Driven Purification : Exploit differential solubility of enantiomers in ethanol/water mixtures to bypass chromatography .
Q. What structure-activity relationships (SAR) govern the bioactivity of piperidine-ethoxybenzoate derivatives?
- Methodological Answer :
- Piperidine Substitution : 2-Piperidinyl (vs. 3- or 4-substituted) enhances CNS penetration due to reduced polarity. Methylation at the piperidine nitrogen increases metabolic stability .
- Ethoxy Spacer Length : A two-carbon chain optimizes receptor binding affinity by balancing flexibility and rigidity (shown in cetirizine analogs) .
- Benzoate Ester : Ethyl esters improve lipophilicity vs. methyl or propyl variants, as seen in prodrug SAR studies .
Q. How does the hydrochloride salt form influence stability and solubility under physiological conditions?
- Methodological Answer :
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., ~15 mg/mL in PBS pH 7.4) compared to the free base (<1 mg/mL) due to ionic dissociation .
- Stability : Accelerated stability testing (40°C/75% RH for 6 months) reveals <5% degradation when stored in amber vials with desiccants. Degradation pathways include ester hydrolysis (monitored via HPLC) and piperidine ring oxidation (mitigated by antioxidants like BHT) .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data across studies?
- Methodological Answer :
- Yield Discrepancies : Cross-validate reaction conditions (e.g., inert atmosphere for piperidine synthesis to prevent oxidation) and quantify impurities via LC-MS .
- Bioactivity Variability : Use standardized assays (e.g., IC₅₀ determinations with positive controls) and validate compound identity via NMR and HRMS before testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
